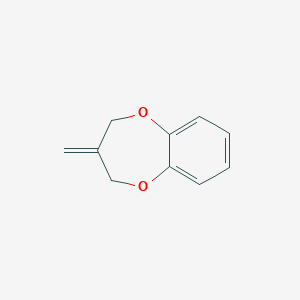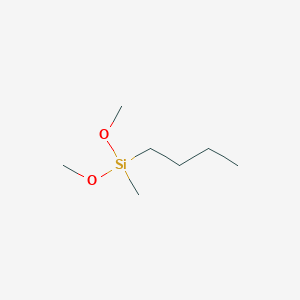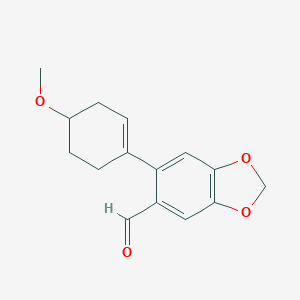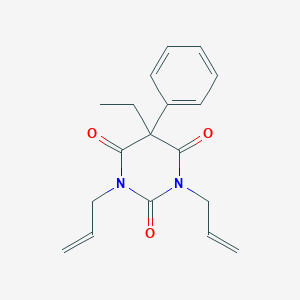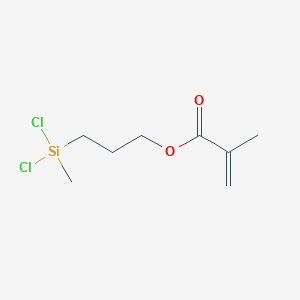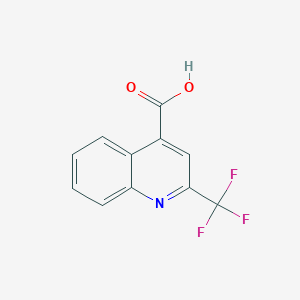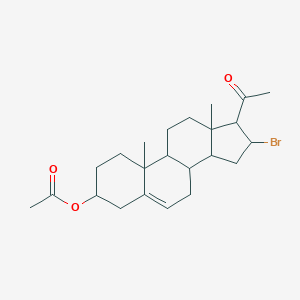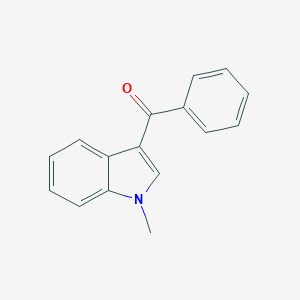
(1-Methylindol-3-yl)-phenylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Methylindol-3-yl)-phenylmethanone, also known as MIPM, is a synthetic compound that belongs to the family of indole derivatives. It is a white crystalline powder that has been extensively studied for its potential applications in scientific research. MIPM is a versatile compound that can be synthesized using different methods, and its unique structure allows it to interact with various biological targets, making it a promising candidate for drug discovery.
作用机制
The mechanism of action of (1-Methylindol-3-yl)-phenylmethanone is not fully understood, but it is believed to involve the modulation of various biological targets, including receptors, enzymes, and ion channels. (1-Methylindol-3-yl)-phenylmethanone has been shown to interact with serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes, which are involved in the regulation of mood, cognition, and behavior. (1-Methylindol-3-yl)-phenylmethanone has also been shown to inhibit the activity of histone deacetylases, enzymes that are involved in the regulation of gene expression. Additionally, (1-Methylindol-3-yl)-phenylmethanone has been shown to modulate the activity of ion channels, such as the TRPM8 channel, which is involved in the sensation of cold.
Biochemical and Physiological Effects:
(1-Methylindol-3-yl)-phenylmethanone has been shown to have various biochemical and physiological effects, depending on the target and the concentration used. In neuroscience, (1-Methylindol-3-yl)-phenylmethanone has been shown to modulate the activity of serotonin receptors, leading to changes in mood, cognition, and behavior. In oncology, (1-Methylindol-3-yl)-phenylmethanone has been shown to induce apoptosis, a programmed cell death mechanism, leading to the inhibition of cancer cell growth. In immunology, (1-Methylindol-3-yl)-phenylmethanone has been shown to modulate the activity of immune cells, leading to changes in the body's defense against infections and diseases.
实验室实验的优点和局限性
(1-Methylindol-3-yl)-phenylmethanone has several advantages and limitations for lab experiments. One advantage is its versatility, as it can be synthesized using different methods and can interact with various biological targets. Another advantage is its stability, as it can be stored for long periods without significant degradation. However, one limitation is its solubility, as it is poorly soluble in water and requires organic solvents for dissolution. Another limitation is its potential toxicity, as high concentrations of (1-Methylindol-3-yl)-phenylmethanone can induce cell death and affect the viability of cells.
未来方向
There are several future directions for the study of (1-Methylindol-3-yl)-phenylmethanone. One direction is the development of more efficient and scalable synthesis methods, to improve the yield and purity of the compound. Another direction is the exploration of new biological targets, to expand the potential applications of the compound. Additionally, the study of (1-Methylindol-3-yl)-phenylmethanone in combination with other compounds could lead to synergistic effects and improved therapeutic outcomes. Finally, the study of (1-Methylindol-3-yl)-phenylmethanone in animal models could provide valuable insights into its pharmacokinetics and pharmacodynamics, and its potential as a drug candidate.
合成方法
(1-Methylindol-3-yl)-phenylmethanone can be synthesized using different methods, including the Friedel-Crafts acylation reaction, the Suzuki-Miyaura coupling reaction, and the Pictet-Spengler reaction. The Friedel-Crafts acylation reaction involves the reaction of indole with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The Suzuki-Miyaura coupling reaction involves the reaction of an arylboronic acid with an aryl halide in the presence of a palladium catalyst. The Pictet-Spengler reaction involves the condensation of tryptamine with an aldehyde in the presence of an acid catalyst. Each method has its advantages and limitations, and the choice of method depends on the desired yield, purity, and scalability of the synthesis.
科学研究应用
(1-Methylindol-3-yl)-phenylmethanone has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience, oncology, and immunology. In neuroscience, (1-Methylindol-3-yl)-phenylmethanone has been shown to modulate the activity of serotonin receptors, which are involved in mood regulation, cognition, and behavior. In oncology, (1-Methylindol-3-yl)-phenylmethanone has been shown to inhibit the growth of cancer cells by inducing apoptosis, a programmed cell death mechanism. In immunology, (1-Methylindol-3-yl)-phenylmethanone has been shown to modulate the activity of immune cells, such as T cells and macrophages, which play a critical role in the body's defense against infections and diseases.
属性
IUPAC Name |
(1-methylindol-3-yl)-phenylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c1-17-11-14(13-9-5-6-10-15(13)17)16(18)12-7-3-2-4-8-12/h2-11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STRIBORQTQQOGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358480 |
Source


|
| Record name | Methanone, (1-methyl-1H-indol-3-yl)phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methylindol-3-yl)-phenylmethanone | |
CAS RN |
19012-01-2 |
Source


|
| Record name | Methanone, (1-methyl-1H-indol-3-yl)phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Methoxy-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline](/img/structure/B102198.png)

